molecular formula C22H19NO3S B1244336 N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide

N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide

Cat. No.: B1244336
M. Wt: 377.5 g/mol
InChI Key: JGQUYOVUWDUVLF-UHFFFAOYSA-N
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Description

N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide is a member of coumarins.

Biological Activity

N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 377.5 g/mol
  • InChI Key : JGQUYOVUWDUVLF-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha1500300
IL-61200250

This indicates a potent anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

The anticancer activity of N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide has been assessed in various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)15
A549 (Lung)12

The IC50 values indicate that the compound effectively inhibits cancer cell growth at relatively low concentrations.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various coumarin derivatives, including N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide. The results confirmed its superior activity against Gram-positive bacteria compared to standard antibiotics .
  • Inflammation Model : In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a significant reduction in edema compared to controls, supporting its potential use in treating inflammatory conditions .
  • Cancer Research : A study published in Cancer Letters highlighted the mechanism through which the compound induces apoptosis in cancer cells via mitochondrial pathways. The research concluded that it could serve as a lead compound for developing new anticancer therapies .

Properties

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-8-methyl-4-oxothieno[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C22H19NO3S/c1-3-23(13-15-7-5-4-6-8-15)21(24)19-12-17-20(27-19)16-11-14(2)9-10-18(16)26-22(17)25/h4-12H,3,13H2,1-2H3

InChI Key

JGQUYOVUWDUVLF-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(S2)C4=C(C=CC(=C4)C)OC3=O

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(S2)C4=C(C=CC(=C4)C)OC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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